An In-depth Technical Guide to (4-Aminopyrimidin-5-yl)methanol: A Key Heterocyclic Building Block
An In-depth Technical Guide to (4-Aminopyrimidin-5-yl)methanol: A Key Heterocyclic Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the 4-Aminopyrimidine Scaffold
The 4-aminopyrimidine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds. Its unique electronic properties and hydrogen bonding capabilities make it an ideal anchor for engaging with a variety of biological targets. Within this class of compounds, (4-Aminopyrimidin-5-yl)methanol emerges as a particularly valuable synthetic intermediate. Its primary alcohol functionality provides a versatile handle for further chemical modifications, enabling the construction of complex molecular architectures designed to modulate the activity of key proteins implicated in disease. This guide offers a comprehensive technical overview of (4-Aminopyrimidin-5-yl)methanol, from its fundamental chemical and physical properties to its synthesis and burgeoning role in the landscape of drug discovery.
Chemical Structure and Physicochemical Properties
(4-Aminopyrimidin-5-yl)methanol, with the CAS number 7730-23-6, is a heterocyclic compound featuring a pyrimidine ring substituted with an amino group at the 4-position and a hydroxymethyl group at the 5-position.[1] This unique arrangement of functional groups imparts specific reactivity and potential for intermolecular interactions, which are critical for its utility as a synthetic precursor.
Table 1: Physicochemical Properties of (4-Aminopyrimidin-5-yl)methanol
| Property | Value | Source |
| CAS Number | 7730-23-6 | [1] |
| Molecular Formula | C₅H₇N₃O | [1] |
| Molecular Weight | 125.13 g/mol | [1] |
| IUPAC Name | (4-aminopyrimidin-5-yl)methanol | |
| Synonyms | 4-Amino-5-(hydroxymethyl)pyrimidine | |
| Appearance | White to off-white solid (predicted) | |
| Solubility | Soluble in polar organic solvents such as methanol and DMSO (predicted) |
Synthesis of (4-Aminopyrimidin-5-yl)methanol: A Strategic Reduction
A robust and scalable synthesis of (4-Aminopyrimidin-5-yl)methanol is crucial for its application in research and development. A common and effective strategy involves the reduction of the corresponding aldehyde, 4-aminopyrimidine-5-carbaldehyde. This precursor can be synthesized from readily available starting materials.[2] The subsequent reduction of the aldehyde to the primary alcohol can be achieved using a variety of reducing agents, with lithium aluminum hydride (LiAlH₄) being a powerful and effective choice for this transformation.
Experimental Protocol: Reduction of 4-Aminopyrimidine-5-carbaldehyde
This protocol is adapted from established procedures for the reduction of similar pyrimidine derivatives and is presented as a reliable method for the synthesis of (4-Aminopyrimidin-5-yl)methanol.[3]
Materials:
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4-Aminopyrimidine-5-carbaldehyde
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Lithium aluminum hydride (LiAlH₄)
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Anhydrous tetrahydrofuran (THF)
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Anhydrous diethyl ether
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Sodium sulfate (anhydrous)
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Ethyl acetate
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Hexanes
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Deionized water
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Round-bottom flask
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Magnetic stirrer
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Reflux condenser
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Dropping funnel
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Ice bath
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Rotary evaporator
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Silica gel for column chromatography
Procedure:
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Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, suspend lithium aluminum hydride (1.2 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon). Cool the suspension to 0 °C using an ice bath.
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Addition of Aldehyde: Dissolve 4-aminopyrimidine-5-carbaldehyde (1.0 equivalent) in anhydrous THF. Slowly add this solution to the stirred LiAlH₄ suspension via the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0 °C.
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Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes).
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Quenching: Once the reaction is complete, cool the flask back to 0 °C in an ice bath. Carefully and slowly quench the reaction by the dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then again by water. This should be done with extreme caution as the reaction of LiAlH₄ with water is highly exothermic and generates hydrogen gas.
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Workup: Filter the resulting suspension through a pad of Celite® or anhydrous sodium sulfate to remove the aluminum salts. Wash the filter cake thoroughly with THF or ethyl acetate.
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Purification: Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator. The crude product can then be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford pure (4-Aminopyrimidin-5-yl)methanol.
Causality Behind Experimental Choices:
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Anhydrous Conditions: LiAlH₄ is a highly reactive hydride reagent that reacts violently with water. Therefore, all glassware must be thoroughly dried, and anhydrous solvents must be used to prevent decomposition of the reagent and ensure a successful reduction.
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Inert Atmosphere: The use of an inert atmosphere prevents the reaction of LiAlH₄ with atmospheric moisture and oxygen.
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Slow Addition at Low Temperature: The reduction of carbonyl compounds with LiAlH₄ is highly exothermic. Slow addition of the aldehyde at 0 °C helps to control the reaction temperature, preventing side reactions and ensuring safety.
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Careful Quenching: The quenching procedure is critical for safely neutralizing the excess LiAlH₄ and hydrolyzing the aluminum alkoxide intermediate to the desired alcohol. The sequential addition of water, aqueous base, and water (Fieser workup) is a standard and effective method for this purpose.
Spectroscopic Characterization
Thorough spectroscopic analysis is essential to confirm the identity and purity of the synthesized (4-Aminopyrimidin-5-yl)methanol.
Expected ¹H NMR (400 MHz, DMSO-d₆) Spectral Data:
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δ ~8.2-8.4 ppm (s, 1H): Pyrimidine ring proton (H2).
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δ ~7.8-8.0 ppm (s, 1H): Pyrimidine ring proton (H6).
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δ ~6.5-7.0 ppm (br s, 2H): Amino group protons (-NH₂).
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δ ~5.0-5.5 ppm (t, 1H): Hydroxyl proton (-OH).
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δ ~4.4-4.6 ppm (d, 2H): Methylene protons (-CH₂OH).
Expected ¹³C NMR (100 MHz, DMSO-d₆) Spectral Data:
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δ ~160-165 ppm: Pyrimidine ring carbon (C4-NH₂).
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δ ~155-160 ppm: Pyrimidine ring carbon (C2).
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δ ~150-155 ppm: Pyrimidine ring carbon (C6).
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δ ~110-115 ppm: Pyrimidine ring carbon (C5-CH₂OH).
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δ ~55-60 ppm: Methylene carbon (-CH₂OH).
Expected Infrared (IR) Spectral Data (ATR):
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~3400-3200 cm⁻¹: N-H and O-H stretching vibrations.
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~3100-3000 cm⁻¹: Aromatic C-H stretching vibrations.
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~1650-1550 cm⁻¹: C=C and C=N stretching vibrations of the pyrimidine ring, and N-H bending vibrations.
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~1050-1000 cm⁻¹: C-O stretching vibration of the primary alcohol.
Expected Mass Spectrometry (MS) Data (ESI+):
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m/z: 126.06 [M+H]⁺
Applications in Drug Discovery and Medicinal Chemistry
While direct biological activity data for (4-Aminopyrimidin-5-yl)methanol is not extensively published, its significance lies in its role as a versatile building block for the synthesis of more complex and potent molecules. The 4-aminopyrimidine moiety is a common feature in a wide range of kinase inhibitors and other therapeutic agents.
The hydroxymethyl group at the 5-position serves as a key point for diversification. It can be readily oxidized to an aldehyde or a carboxylic acid, or converted to a leaving group for nucleophilic substitution, allowing for the attachment of various pharmacophoric groups. This strategic positioning of a reactive handle on the 4-aminopyrimidine scaffold makes (4-Aminopyrimidin-5-yl)methanol a valuable starting material for the generation of compound libraries in lead discovery and optimization campaigns.
For instance, derivatives of 4-aminopyrimidine have shown potent inhibitory activity against key cancer targets such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and c-Met.[4] The synthesis of analogs based on the (4-Aminopyrimidin-5-yl)methanol core could lead to the discovery of novel inhibitors with improved potency, selectivity, and pharmacokinetic properties.
Conclusion
(4-Aminopyrimidin-5-yl)methanol is a strategically important heterocyclic compound with significant potential in medicinal chemistry and drug discovery. Its straightforward synthesis from readily available precursors and the presence of a versatile hydroxymethyl group make it an attractive starting material for the development of novel therapeutic agents. As the demand for new and effective treatments for a wide range of diseases continues to grow, the utility of such well-defined and versatile building blocks will undoubtedly increase. This guide provides a foundational understanding of the chemical properties, synthesis, and potential applications of (4-Aminopyrimidin-5-yl)methanol, serving as a valuable resource for researchers in the pharmaceutical sciences.
References
-
CP Lab Safety. (4-Aminopyrimidin-5-yl)methanol, 95% Purity, C5H7N3O, 100 mg. Available at: [Link]
- Bell, T. W., et al. (2002). AN IMPROVED PREPARATION OF 4-AMINOPYRIMIDINES-5-CARBOXALDEHYDE.
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ResearchGate. (2007). Reduction of Pyrimidine Derivatives by LiAlH 4. Available at: [Link]
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Design, synthesis and biological evaluation of 4-aminopyrimidine-5-cabaldehyde oximes as dual inhibitors of c-Met and VEGFR-2. (2016). PubMed. Available at: [Link]
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. Sci-Hub. AN IMPROVED PREPARATION OF 4-AMINOPYRIMIDINES-5-CARBOXALDEHYDE / Organic Preparations and Procedures International, 2002 [sci-hub.box]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Design, synthesis and biological evaluation of 4-aminopyrimidine-5-cabaldehyde oximes as dual inhibitors of c-Met and VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
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